molecular formula C3H7CaO5P B1251369 Fosfomycin calcium hydrate CAS No. 26469-67-0

Fosfomycin calcium hydrate

Cat. No.: B1251369
CAS No.: 26469-67-0
M. Wt: 194.14 g/mol
InChI Key: MSHCINMVQZDXTG-JSTPYPERSA-L
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Description

Fosfomycin calcium hydrate is a broad-spectrum antibiotic that belongs to the phosphonic acid class. It is used primarily to treat bacterial infections, particularly those caused by multidrug-resistant strains. This compound inhibits the initial step in peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation .

Mechanism of Action

Target of Action

Fosfomycin calcium hydrate primarily targets Peptidoglycan , a critical component of the bacterial cell wall . This compound is effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

Fosfomycin is a phosphonic acid derivative that inhibits bacterial wall synthesis by inactivating the enzyme, pyruvyl transferase . This enzyme is crucial in the synthesis of cell walls by bacteria. Fosfomycin’s interaction with its target leads to the inhibition of the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .

Biochemical Pathways

Fosfomycin affects the peptidoglycan biosynthesis pathway . It inhibits the initial step in this pathway by blocking the enzyme MurA, thereby preventing the formation of bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .

Pharmacokinetics

Fosfomycin is administered orally and has a low oral bioavailability . It is cleared via the kidneys, with the accumulated fraction of fosfomycin excreted in urine being around 18% . This is consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug . The pharmacokinetics of fosfomycin from urine concentrations after oral administration of calcium fosfomycin to healthy women have been evaluated .

Result of Action

The primary result of fosfomycin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial death . By disrupting the integrity of the bacterial cell wall, fosfomycin causes the bacteria to become structurally compromised, leading to their death .

Action Environment

Fosfomycin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other antibiotics against clinically relevant bacteria . There is also growing interest in the potential of fosfomycin to treat more complex infections since it has retained activity against many difficult-to-treat strains of bacteria .

Biochemical Analysis

Biochemical Properties

Fosfomycin calcium hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By covalently binding to a cysteine residue in the active site of MurA, this compound renders the enzyme inactive, thereby preventing the formation of N-acetylmuramic acid . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it reduces adhesion to urinary epithelial cells, which is crucial for preventing infections. It also impacts respiratory epithelial cells by reducing the adhesion of pathogens like Streptococcus pneumoniae and Haemophilus influenzae . Additionally, this compound influences cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan, which is vital for maintaining cell wall integrity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding covalently to the active site of the MurA enzyme, specifically targeting a cysteine residue. This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a precursor in the peptidoglycan biosynthesis pathway . The inhibition of this pathway disrupts bacterial cell wall synthesis, leading to cell death. This compound’s unique mechanism of action makes it effective against multidrug-resistant bacterial strains.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although degradation can occur under extreme conditions . In vitro and in vivo studies have demonstrated that this compound continues to inhibit bacterial growth effectively over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and gastrointestinal disturbances have been observed . Threshold effects indicate that there is a dosage range within which this compound is both safe and effective, but exceeding this range can lead to toxicity.

Metabolic Pathways

This compound is not metabolized extensively in the body and is primarily excreted unchanged in the urine . This characteristic allows it to maintain its antibacterial activity as it is eliminated from the body. The compound interacts with enzymes involved in renal excretion, ensuring its efficient removal from the bloodstream. This compound’s minimal metabolism reduces the risk of drug interactions and side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It does not bind significantly to plasma proteins, allowing it to diffuse freely into tissues . The volume of distribution is approximately 0.3 L/kg in healthy individuals, but this can increase in critically ill patients due to changes in vascular permeability . This compound’s ability to penetrate tissues, including the central nervous system, makes it effective against a wide range of infections.

Subcellular Localization

This compound localizes primarily in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the MurA enzyme. The compound’s small size and hydrophilic nature facilitate its diffusion across cell membranes . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, allowing it to act quickly and effectively against bacterial pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfomycin calcium hydrate can be synthesized through various methods. One common approach involves the use of fosfomycin phenylethylamine salt as a starting material. This salt is first dissolved in water, followed by the addition of calcium chloride to precipitate fosfomycin calcium .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fosfomycin calcium hydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Fosfomycin calcium hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics.

    Biology: It is used to investigate the biochemical pathways involved in bacterial cell wall synthesis.

    Medicine: It is used to treat urinary tract infections and other bacterial infections caused by multidrug-resistant strains.

    Industry: It is used in the production of various pharmaceutical formulations.

Comparison with Similar Compounds

    Fosfomycin disodium: Used for intravenous administration.

    Fosfomycin trometamol: Used for oral administration with enhanced bioavailability.

Uniqueness: Fosfomycin calcium hydrate is unique due to its broad-spectrum activity and low toxicity. It is particularly effective against multidrug-resistant bacterial strains, making it a valuable option for treating difficult-to-treat infections .

Properties

IUPAC Name

calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHCINMVQZDXTG-JSTPYPERSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7CaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181066
Record name Fosfomycin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26469-67-0
Record name Fosfomycin calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosfomycin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSFOMYCIN CALCIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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